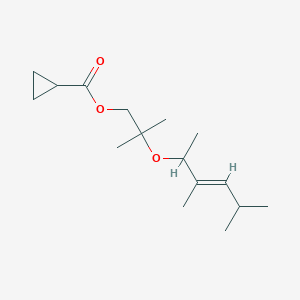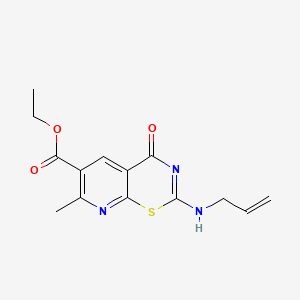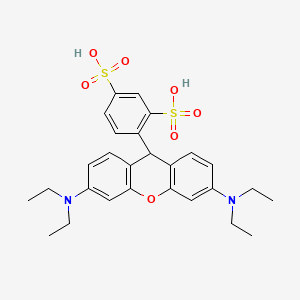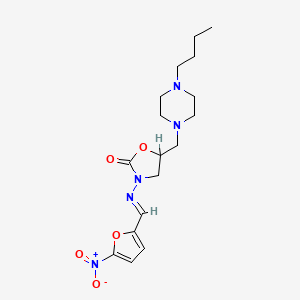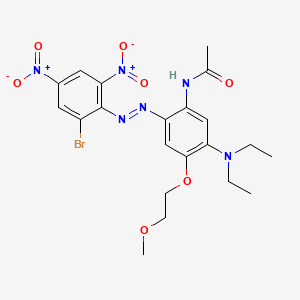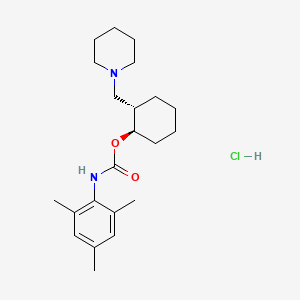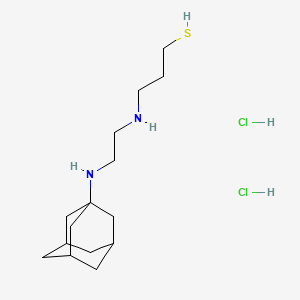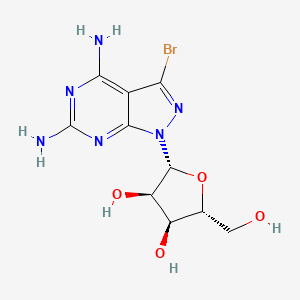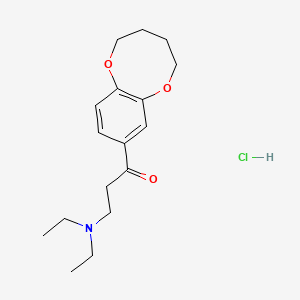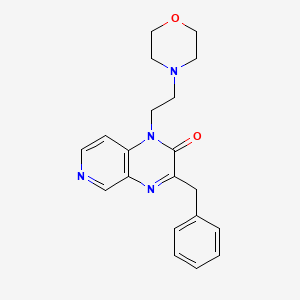
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is a chemical compound with a complex structure that includes ethylamine, a chloro group, a methyl group, and a triethylsilylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of ethylamine with a chlorinating agent to introduce the chloro group. This is followed by the introduction of the N-methyl group through methylation reactions. The triethylsilylmethyl group is then added using silylation reactions, often involving triethylsilyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Silylation and Desilylation: The triethylsilylmethyl group can be added or removed.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Silylation: Triethylsilyl chloride and a base like pyridine.
Desilylation: Fluoride sources like tetra-n-butylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential biochemical applications.
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the triethylsilylmethyl group can protect reactive sites during synthesis. The compound’s effects are mediated through these chemical interactions, influencing the pathways and processes in which it is involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Ethanamine, 2-chloro-N,N-dimethyl-
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is unique due to the presence of the triethylsilylmethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required.
Propriétés
Numéro CAS |
84584-72-5 |
|---|---|
Formule moléculaire |
C10H25Cl2NSi |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-(triethylsilylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H24ClNSi.ClH/c1-5-13(6-2,7-3)10-12(4)9-8-11;/h5-10H2,1-4H3;1H |
Clé InChI |
HEHSZFDTRPPAMH-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CN(C)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


